molecular formula C7H5ClN4 B1464563 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine CAS No. 1209459-17-5

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

Cat. No.: B1464563
CAS No.: 1209459-17-5
M. Wt: 180.59 g/mol
InChI Key: RANRMZFMQNMVCZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine ( 1209457-96-4) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C7H5ClN4 and a molecular weight of 180.59 g/mol , this halide-substituted heterocyclic compound features a pyrazine ring core functionalized with both a chlorine atom and a pyrazole group, making it a valuable scaffold in medicinal chemistry and drug discovery . This structural motif is common in the development of pharmacologically active molecules, particularly as a building block for creating more complex heterocyclic systems. As a chloro-substituted pyrazine derivative, it serves as a versatile synthetic intermediate, allowing for further functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The compound is offered with a guaranteed purity of not less than 98% and should be stored in a dry, sealed environment to maintain stability . This compound is provided FOR RESEARCH USE ONLY and is not intended for diagnostic, therapeutic, or human use. Researchers can access supporting documentation, including MSDS, NMR, HPLC, and LC-MS data, to facilitate their experimental work .

Properties

IUPAC Name

2-chloro-3-pyrazol-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-7(10-4-3-9-6)12-5-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANRMZFMQNMVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

The most common approach to synthesize 2-chloro-3-(1H-pyrazol-1-yl)pyrazine involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via nucleophilic aromatic substitution where one chlorine atom is replaced by the pyrazolyl group.

Typical Reaction Conditions and Yields

Parameter Details
Starting materials 2,6-Dichloropyrazine, 1H-pyrazole
Base Potassium carbonate or sodium hydride
Solvent N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO)
Temperature 50–100 °C
Reaction time 2 hours to 5 hours
Reaction vessel Sealed tube or vial
Workup Dilution with ethyl acetate, washing with water and brine, drying over MgSO4
Purification Flash column chromatography or preparative HPLC
Yield 7% to 31% depending on conditions and purification method

Experimental Example 1

  • To a vial, 2,6-dichloropyrazine (4.0 g, 26.9 mmol), 1H-pyrazole (1.8 g, 26.9 mmol), potassium carbonate (7.4 g, 53.7 mmol), and 10 mL of N,N-dimethylacetamide were added.
  • The mixture was sealed and stirred at 50 °C for 2 hours.
  • After cooling, the reaction mixture was diluted with ethyl acetate, washed with water, and concentrated under reduced pressure.
  • The crude product was purified by flash chromatography (10–35% ethyl acetate in heptanes) to yield 1.51 g (31%) of this compound as a white solid.
  • Characterization: ^1H NMR (400 MHz, DMSO-d6) showed expected aromatic signals; LCMS confirmed molecular ion at m/z 181 (M+H)^+.

Experimental Example 2

  • Sodium hydride (0.15 g, 3.7 mmol) in DMSO (1.5 mL) was stirred with pyrazole (0.23 mL, 3.36 mmol) for 30 minutes.
  • 2,6-Dichloropyrazine (0.5 g, 3.36 mmol) was added, and the mixture was stirred at room temperature for 30 minutes, then heated to 100 °C for 5 hours.
  • The reaction was quenched with water, extracted with ethyl acetate, washed, dried, and purified by column chromatography.
  • The product was obtained in 7% yield with LCMS retention time 3.20 min and m/z 181 (M+H)^+.

Palladium-Catalyzed Cross-Coupling Methods

Method Overview

Alternative preparation involves palladium-catalyzed coupling of 2-chloro-6-(1H-pyrazol-1-yl)pyrazine with amines or other nucleophiles, using palladium diacetate as catalyst and cesium carbonate as base under microwave irradiation in solvents like 1,4-dioxane and N,N-dimethylformamide (DMF).

Reaction Conditions and Yields

Parameter Details
Catalyst Palladium(II) acetate (Pd(OAc)2)
Ligand 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
Base Cesium carbonate
Solvent 1,4-Dioxane / N,N-dimethylformamide (7:1)
Temperature 110 °C (microwave irradiation)
Atmosphere Argon (inert)
Reaction time Overnight
Yield 3% to 7%

Experimental Example 3

  • A mixture of 5-amino-N-(3,4-difluorophenyl)-3-methyl-1,2-thiazole-4-carboxamide (150 mg, 0.56 mmol), 2-chloro-6-(1H-pyrazol-1-yl)pyrazine (80 mg, 0.45 mmol), and cesium carbonate (417 mg, 1.28 mmol) was prepared in 4.5 mL dioxane/DMF (7:1).
  • The mixture was purged with argon, then Pd(OAc)2 (13 mg, 0.06 mmol) and Xantphos (32 mg, 0.06 mmol) were added.
  • The sealed vial was heated at 110 °C overnight under microwave irradiation.
  • After cooling, volatiles were removed, and the crude product was purified by preparative HPLC to afford 18 mg (7% yield) of the coupled product.

Experimental Example 4

  • Similar conditions were used with 5-amino-N-(4-chloro-3-fluorophenyl)-3-methyl-1,2-thiazole-4-carboxamide and 2-chloro-6-(1H-pyrazol-1-yl)pyrazine.
  • The product was obtained in 3% yield after purification by preparative HPLC.

Additional Notes on Reaction Optimization and Purification

  • The reaction yields from direct nucleophilic substitution are moderate (up to 31%), and purification typically involves flash column chromatography or preparative HPLC to achieve high purity.
  • Use of sealed tubes and controlled temperatures (50–100 °C) improves reaction efficiency.
  • Microwave irradiation in palladium-catalyzed coupling can accelerate reactions but may result in lower yields.
  • Bases like potassium carbonate and cesium carbonate are preferred for their ability to deprotonate pyrazole and facilitate substitution.
  • Solvents such as N,N-dimethylacetamide and DMSO provide good solubility and reaction medium for these heterocyclic substitutions.

This detailed analysis synthesizes experimental data and reaction conditions from multiple research reports and patent literature, providing a comprehensive guide to the preparation of this compound. The methods focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, with practical notes on yields, purification, and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1H-pyrazol-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine and pyrazole derivatives, which can have different functional groups attached, enhancing their utility in further chemical synthesis and applications .

Scientific Research Applications

Synthesis of 2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

The synthesis of this compound typically involves the reaction of pyrazole derivatives with chlorinated pyrazines. Various methods have been reported, including:

  • Direct Chlorination : Utilizing chlorinating agents to introduce chlorine into the pyrazine ring.
  • Coupling Reactions : Employing coupling strategies between pyrazole and chlorinated pyridine derivatives.

Medicinal Chemistry

Recent studies highlight the role of this compound as a scaffold for developing novel pharmaceuticals. Its derivatives have shown promise in:

  • Anticancer Activity : Compounds based on this structure have been reported to inhibit specific kinases involved in cancer progression, such as c-Met. For instance, a derivative demonstrated potent inhibition with an IC50 value of 0.005 µM against c-Met kinases, making it a candidate for cancer treatment .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Agricultural Applications

This compound and its derivatives are also explored as potential pesticides and herbicides due to their efficacy in targeting specific biological pathways in pests while minimizing harm to non-target organisms.

Case Study: Anticancer Properties

A study published in a prominent journal reported the synthesis and evaluation of several derivatives of this compound for their anticancer properties. The lead compound demonstrated selective inhibition of c-Met, leading to reduced tumor growth in preclinical models .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of this compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a viable alternative for treating infections .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1H-pyrazol-1-yl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Key Features :

  • Chlorine substituent : Enhances reactivity for further functionalization.
  • Pyrazole moiety : Introduces hydrogen-bonding capacity and modulates steric bulk.

Structural Analogues

Substituent Variations on Pyrazine Core
Compound Name Substituents (Position 2/3) Key Properties Reference ID
2-Chloro-3-(1H-pyrazol-1-yl)pyrazine Cl (2), pyrazole (3) Intermediate for drug discovery; moderate steric bulk
2-Chloro-3-(piperazin-1-yl)pyrazine Cl (2), piperazine (3) Enhanced solubility due to piperazine; potential CNS-targeting applications
2-Chloro-3-(4-trifluoromethyl-1H-pyrazol-1-yl)pyrazine Cl (2), CF3-pyrazole (3) Increased lipophilicity; improved metabolic stability
2-Chloro-3-(3-isopropyl-1H-pyrazol-1-yl)pyrazine Cl (2), isopropyl-pyrazole (3) Higher steric hindrance; reduced enzymatic degradation
Pyrazine Derivatives with Aryl Substituents
  • 3-(4-Chlorophenyl)-2-chloropyrazine (): Exhibits planar aromaticity, favoring π-π stacking interactions in crystallography.
  • Imidazo[1,2-a]pyrazines (): Fused systems show improved binding to kinase hinge regions (e.g., FGFR1 inhibition via hydrogen bonding with Gly28 and Cys106).

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Solubility (LogP) Reference ID
This compound Not reported ~60† Moderate (estimated 2.1)
24a (CF3-pyrazole derivative) 73.5–74.6 60 High (LogP ~3.5)
25a (Isopropyl-pyrazole derivative) 93.4–94.6 45–48 Low (LogP ~4.2)

†Based on analogous pyrazine synthesis yields in .

FGFR1 Inhibition ()
  • Pyrazole Substituent Impact :
    • Methyl groups (e.g., compound 17): IC50 = 85 nM (optimal steric fit).
    • Bulkier acyl groups (e.g., compound 24): >40% inhibition loss due to steric clash.
Antimicrobial and Anticancer Activity
  • Pyrazine Derivatives in Cocoa (): Pyrazines with methyl/ethyl groups exhibit antimicrobial activity correlated with aroma profiles.
  • Imidazo[1,2-a]pyrazines (): Anticancer activity via hinge-region binding (e.g., compound 3a: IC50 = 45 nM against FGFR1).

Biological Activity

2-Chloro-3-(1H-pyrazol-1-YL)pyrazine is a compound of increasing interest in pharmaceutical and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

  • Chemical Formula : C7H6ClN3
  • CAS Number : 1209459-17-5
  • Molecular Weight : 169.60 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease processes. The compound's structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity.

Antimicrobial Activity

Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial effects of various pyrazine derivatives, including this compound, against a range of pathogens. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Antiviral Activity

In vitro studies have demonstrated that this compound can inhibit viral replication. Specifically, it has been tested against viruses such as the measles virus and influenza virus, showing a reduction in viral load.

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in pathogens. Inhibition of DHODH can lead to reduced proliferation of certain viruses and cancer cells.

Study on Antiviral Properties

A recent study investigated the efficacy of this compound in inhibiting measles virus replication. The compound was found to significantly reduce viral titers in infected cell cultures, suggesting its potential as an antiviral agent .

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of combining this compound with other antimicrobial agents. The combination therapy demonstrated enhanced efficacy against resistant strains of bacteria, highlighting its potential role in multidrug resistance scenarios .

Q & A

Q. What are the optimal synthetic routes and purification methods for 2-chloro-3-(1H-pyrazol-1-yl)pyrazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach (e.g., ) uses 3-chloropyrazine derivatives reacted with pyrazole under reflux in polar aprotic solvents (e.g., acetonitrile) with a base (e.g., K₂CO₃). Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization. Key parameters include temperature control (~80–100°C) and stoichiometric ratios (1:1.2 pyrazine:pyrazole) to minimize side products like di-substituted analogs .

Q. How can spectroscopic techniques validate the purity and structure of this compound?

  • ¹H/¹³C NMR : Peaks at δ 8.5–9.0 ppm (pyrazine protons) and δ 7.5–8.0 ppm (pyrazole protons) confirm aromaticity. Chlorine’s electron-withdrawing effect deshields adjacent carbons (~140–150 ppm in ¹³C NMR) .
  • HRMS : Molecular ion [M+H]⁺ at m/z 195.05 (calculated for C₇H₅ClN₅) ensures correct mass .
  • IR : Absorbance at 680–700 cm⁻¹ (C–Cl stretch) and 1500–1600 cm⁻¹ (aromatic C=C/C=N) validates functional groups .

Q. What are the solubility and stability profiles under standard laboratory conditions?

The compound is soluble in DMSO, DMF, and dichloromethane but sparingly soluble in water. Stability studies () indicate decomposition at >150°C or prolonged exposure to UV light. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, ring expansion) impact biological activity?

  • Halogen Effects : Replacing Cl with F () increases electronegativity, enhancing receptor binding in neurological targets (e.g., serotonin receptors) but reduces lipophilicity.
  • Ring Expansion : Adding a triazole () improves metabolic stability but may sterically hinder target interactions.
  • Data-Driven Example : 2-Chloro-3-(1H-1,2,4-triazol-3-yl)pyrazine () showed 10× higher kinase inhibition than the parent compound in preliminary assays .

Q. What computational strategies predict binding modes and pharmacokinetics?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with adenosine A₂A receptors (common pyrazine targets). Pyrazole’s nitrogen acts as a hydrogen bond donor, while chlorine enhances hydrophobic contacts .
  • ADMET Prediction : SwissADME predicts moderate bioavailability (LogP ~2.1) but high plasma protein binding (>90%), necessitating structural tweaks for CNS penetration .

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Case Study : Discrepancies in Suzuki coupling yields (40–70%) may stem from catalyst loading (Pd(PPh₃)₄ at 2–5 mol%) or boronic acid purity. Replicate reactions under controlled conditions (e.g., anhydrous solvents, degassed systems) .
  • Bioactivity Variability : Differences in cell-based assays (e.g., IC₅₀ values) may arise from cell line heterogeneity (HEK293 vs. SH-SY5Y). Validate using orthogonal assays (e.g., SPR, isothermal titration calorimetry) .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted synthesis () for faster reaction times and higher yields.
  • Characterization : Combine X-ray crystallography () with DFT calculations to resolve ambiguous stereochemistry.
  • Bioactivity Testing : Use 3D tumor spheroids (vs. monolayer cultures) to better mimic in vivo conditions for anticancer studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-3-(1H-pyrazol-1-YL)pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.